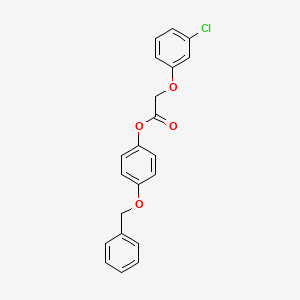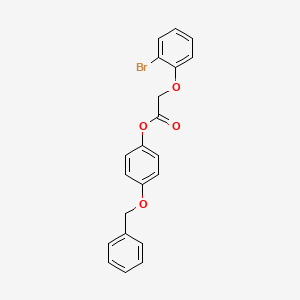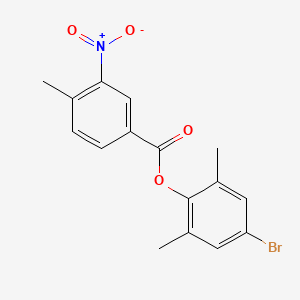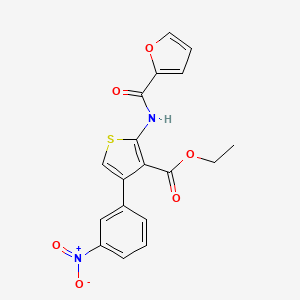![molecular formula C16H10F3NO5S B3478543 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478543.png)
2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate
Descripción general
Descripción
2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NFTA and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is not fully understood. However, it is believed to act as a thiol-reactive compound that forms covalent bonds with thiols in proteins and other biomolecules. This reaction can lead to changes in the structure and function of these biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate in lab experiments is its high selectivity for thiols. This compound can be used to specifically label thiols in complex biological samples. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are many future directions for research on 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate. One direction is to study its potential as a therapeutic agent in cancer treatment. Further research is needed to understand the mechanism of action and to optimize its efficacy and safety. Another direction is to explore its potential applications in optoelectronics and organic electronics. Additionally, research can be conducted to develop new methods for the detection of thiols in biological samples using 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate as a fluorescent probe.
In conclusion, 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.
Aplicaciones Científicas De Investigación
2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has been studied extensively for its potential applications in various fields. It has been used as a fluorescent probe for the detection of thiols in biological samples. This compound has also been used in the synthesis of new materials with potential applications in optoelectronics and organic electronics. Additionally, 2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate has been studied for its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
(2-formylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO5S/c17-16(18,19)11-5-6-14(12(7-11)20(23)24)26-9-15(22)25-13-4-2-1-3-10(13)8-21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAKTPPRQEULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478467.png)
![4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate](/img/structure/B3478474.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate](/img/structure/B3478490.png)

![4-bromophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478515.png)
![4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478523.png)
![4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B3478524.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]thio}acetyl)oxy]benzoate](/img/structure/B3478525.png)
![ethyl 2-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B3478541.png)
![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B3478566.png)


![ethyl 5-ethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478582.png)